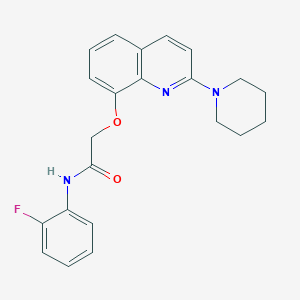

N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c23-17-8-2-3-9-18(17)24-21(27)15-28-19-10-6-7-16-11-12-20(25-22(16)19)26-13-4-1-5-14-26/h2-3,6-12H,1,4-5,13-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTUMWBNFOXVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4F)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the quinoline derivative reacts with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can target the quinoline ring or the acetamide group, leading to different reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly the fluorophenyl and quinoline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Applications

1.1 Anticholinesterase Activity

Research has demonstrated that compounds containing piperidine and quinoline moieties exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease. For instance, derivatives similar to N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide have shown promising results in inhibiting acetylcholinesterase (AChE). A study indicated that certain analogs displayed IC50 values less than 20 μM against AChE, suggesting their potential as therapeutic agents for cognitive enhancement and neuroprotection .

1.2 Cancer Treatment

The compound has been explored for its role as a tankyrase inhibitor, which is significant in the context of cancer therapy. Tankyrases are involved in the Wnt signaling pathway, and their inhibition can lead to the suppression of tumor growth in cancers such as colorectal cancer. The structural characteristics of this compound may enhance its efficacy in targeting these pathways .

1.3 Antimicrobial Properties

There is emerging evidence suggesting that quinoline derivatives possess antimicrobial properties. The structure of this compound may contribute to its effectiveness against various bacterial and fungal strains. Studies have shown that similar compounds exhibit inhibitory effects on microbial growth, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key modifications to the piperidine and quinoline components can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the quinoline | Alters AChE inhibition potency |

| Fluorine at the 2-position | Enhances lipophilicity and cellular uptake |

| Piperidine ring modifications | Affects binding affinity to target enzymes |

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

3.1 Neuroprotective Effects

In a clinical study involving animal models of Alzheimer's disease, a compound with a similar structure demonstrated significant neuroprotective effects by reducing amyloid plaque formation and improving cognitive function metrics compared to control groups .

3.2 Anticancer Efficacy

Another study focused on the anticancer properties of related piperidine derivatives showed promising results in inhibiting tumor growth in xenograft models of colorectal cancer. The mechanism involved downregulation of β-catenin signaling pathways, which are crucial for cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

Key Comparisons

Structural and Electronic Effects

- Fluorophenyl vs. Phenyl/Cyclohexyl: The 2-fluorophenyl group in the target compound may increase metabolic stability and binding specificity compared to non-fluorinated analogs (e.g., phenyl in or cyclohexyl in ) due to its electron-withdrawing nature .

- Piperidinyl vs. Methyl/Cyclohexyl : The piperidine ring in the target compound enhances solubility in polar solvents compared to the hydrophobic cyclohexyl group () and may improve bioavailability over the methyl group ().

Research Findings and Implications

- Synthetic Feasibility : The target compound is likely accessible via established methods for chloroacetamide substitution ().

- Pharmacological Potential: Structural similarities to luminescent complexes () and sensors () suggest possible applications in bioimaging or therapeutics.

- Safety Profile: Analogs like N-cyclohexyl-2-(8-quinolinyloxy)acetamide () highlight the need for rigorous toxicity studies, particularly for industrial or pharmaceutical use .

Biological Activity

N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of cholinesterases. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.

The compound can be synthesized using various methods, including microwave-assisted synthesis, which has been shown to enhance yield and purity. The incorporation of a piperidine moiety with a quinoline scaffold is critical for its biological activity. The synthesis typically involves the reaction of appropriate piperidine and quinoline derivatives under controlled conditions to yield the desired product.

2.1 Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating Alzheimer’s disease due to their role in enhancing acetylcholine levels in the brain. This compound has been studied for its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE with an IC50 value indicating its potency compared to standard drugs like donepezil. For instance, certain derivatives of piperidine and quinoline hybrids have shown IC50 values less than 20 μM against AChE, suggesting a promising therapeutic profile for cognitive enhancement in Alzheimer's patients .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Notes |

|---|---|---|---|

| This compound | <20 | Not specified | Potent inhibitor |

| Donepezil | 0.5 | 0.7 | Standard reference |

2.2 Cytotoxicity Studies

The cytotoxicity of this compound was evaluated using MTT assays against various cancer cell lines. Preliminary results suggest that while the compound exhibits some cytotoxic effects, it maintains a favorable safety profile compared to conventional chemotherapeutics .

3. Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications in the piperidine or quinoline moieties significantly influence the biological activity of the compound. For instance, substituting different groups on the quinoline ring alters the binding affinity and selectivity towards cholinesterases.

Key findings include:

- Positioning of Fluorine : The presence of a fluorine atom at the 2-position on the phenyl ring enhances the inhibitory potency against AChE.

- Piperidine Variations : Variations in the piperidine structure, such as introducing different alkyl groups, can lead to improved selectivity and efficacy .

4.1 Alzheimer’s Disease Models

In preclinical models of Alzheimer’s disease, compounds similar to this compound have shown promise in improving cognitive function and reducing amyloid plaque accumulation . These studies highlight the potential of this compound class as multi-target agents capable of addressing various aspects of neurodegeneration.

4.2 Anti-Cancer Activity

Research has indicated that derivatives with similar structural frameworks exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. These findings support further investigation into their mechanisms and efficacy as potential anti-cancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(2-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide?

- The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

- Substitution : React a fluorinated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a heterocyclic alcohol (e.g., quinolin-8-ol) under alkaline conditions to form intermediates .

- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, as demonstrated in similar acetamide syntheses .

- Condensation : Employ condensing agents (e.g., DCC or EDC) to couple intermediates with fluorophenyl groups, ensuring mild conditions to preserve stereochemistry .

Q. How can the crystal structure of this compound be determined experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related acetamide derivatives:

- Crystallize the compound in a monohydrate form to stabilize hydrogen-bonded networks .

- Parameters such as dihedral angles (e.g., 87.19° between quinoline and benzene rings) and intermolecular interactions (O–H⋯N/O–H⋯O bonds) should be analyzed to confirm packing efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Use - and -NMR to verify fluorophenyl and piperidinyl moieties. Intramolecular interactions (e.g., C–H⋯O) may cause splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected for analogous structures) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

- Case Example : Discrepancies in -NMR signals may arise from dynamic rotational isomerism. Solutions include:

- Variable-temperature NMR to observe coalescence of peaks.

- Computational modeling (DFT) to predict stable conformers and compare with experimental data .

Q. What strategies optimize yield in the condensation step of this synthesis?

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in acetamide formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while controlled pH prevents side reactions .

Q. How do intermolecular interactions influence the compound’s bioavailability?

- Hydrogen-bonding networks (e.g., O–H⋯N) observed in crystal structures correlate with solubility and membrane permeability. Computational tools like COSMO-RS predict logP values to assess hydrophobicity .

Q. What safety protocols are essential for handling fluorophenyl and piperidinyl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.